2-Propynyl beta-D-glucopyranoside
Description
Significance of Glycoconjugates in Biological Systems and Chemical Biology
Glycoconjugates are a major class of biomolecules formed when carbohydrates, or glycans, are covalently linked to other biological molecules such as proteins or lipids. nih.govrahacollege.co.in These complex structures, which include glycoproteins and glycolipids, are fundamental components of mammalian cells, often found on cell surfaces and in the extracellular matrix. nih.gov The study of glycoconjugates is central to glycobiology, a field dedicated to understanding the role of sugars in biological systems. longdom.org
The biological significance of glycoconjugates is vast and multifaceted. They are critically involved in a wide array of cellular processes, including cell-cell recognition, cell adhesion, signal transduction, and immune responses. rahacollege.co.inlongdom.orgwikipedia.org For instance, glycoproteins on the cell surface act as receptors for signaling molecules and are essential for the adhesion of cells to one another and to the extracellular matrix, a process vital for tissue development and maintenance. nih.govlongdom.org In the immune system, glycoconjugates function as antigens, such as the ABO blood group antigens, which are recognized by antibodies. longdom.org They also play a role in protein folding and stability. longdom.org The intricate and diverse structures of glycans allow for a high degree of specificity in these molecular interactions, making them key players in health and disease. rahacollege.co.inwisdomlib.org
| Type of Glycoconjugate | Linked Molecule | Key Biological Roles |
| Glycoproteins | Protein | Cell adhesion, signal reception (e.g., insulin (B600854) receptor), immune recognition, protein folding. longdom.org |
| Glycolipids | Lipid | Cell recognition (e.g., ABO blood group antigens), signal transduction. rahacollege.co.inlongdom.org |
| Proteoglycans | Protein (heavily glycosylated) | Structural component of the extracellular matrix, cell signaling. nih.gov |
Overview of Alkyne-Tagged Glycosides as Versatile Building Blocks in Chemical Synthesis
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. sigmaaldrich.com Within this field, alkyne-tagged glycosides have emerged as exceptionally versatile building blocks. nih.gov These molecules are carbohydrates that have been chemically modified to include a terminal alkyne group (a carbon-carbon triple bond). nih.gov The power of this "tag" lies in its ability to participate in highly specific and efficient bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC), often referred to as "click chemistry". taylorfrancis.commdpi.com
The alkyne group is small, stable in biological environments, and rare in natural systems, which ensures that it reacts selectively with its azide (B81097) partner without interfering with other biological processes. nih.govnih.gov This high degree of selectivity allows chemists and biologists to "click" alkyne-tagged sugars onto molecules containing an azide group, enabling a wide range of applications. mdpi.com These include the construction of complex neoglycoconjugates, the visualization and tracking of glycans in living cells, and the identification of proteins that interact with specific carbohydrates. taylorfrancis.commdpi.comresearchgate.net The ability to tag, trace, and build with these glycosides makes them indispensable tools for exploring the roles of carbohydrates in biology. nih.gov
Fundamental Role of 2-Propynyl beta-D-Glucopyranoside as a Synthetic Precursor
This compound is a prime example of the alkyne-tagged glycosides discussed previously. It consists of a glucose molecule (in its beta-D-pyranose form) linked to a propargyl group (a three-carbon chain containing an alkyne) via a glycosidic bond. ontosight.ai This structure perfectly embodies the concept of a versatile building block: it possesses a biologically relevant sugar moiety and a chemically reactive handle for synthesis.
The fundamental role of this compound is to act as a synthetic precursor. taylorfrancis.com In the laboratory, it is often used in its protected form, 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside, to improve solubility and control reactivity during synthesis. taylorfrancis.comsigmaaldrich.com The propargyl group serves as a key functional component for 1,3-dipolar cycloaddition reactions, allowing for the facile construction of triazole-containing glycoconjugates. taylorfrancis.com By using this compound as a starting material, researchers can readily attach a glucose unit to other molecules of interest, such as peptides, lipids, or fluorescent probes, through the highly reliable click reaction. This makes it an invaluable tool for synthesizing custom molecules to study carbohydrate-protein interactions, develop new therapeutic agents, and probe the intricate functions of glycans in biological systems. taylorfrancis.com
| Property | Value (for 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside) |
| CAS Number | 34272-02-1 sigmaaldrich.com |
| Molecular Formula | C₁₇H₂₂O₁₀ sigmaaldrich.com |
| Molecular Weight | 386.35 g/mol sigmaaldrich.com |
| Appearance | Solid |
| Melting Point | 114-117 °C sigmaaldrich.com |
| Optical Activity | [α]20/D −45±3°, c = 1 in chloroform (B151607) sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propynyl Beta D Glucopyranoside and Its Protected Forms
Glycosylation Reactions for the Stereoselective Introduction of the 2-Propynyl Moiety
The formation of the β-glycosidic linkage between a glucose donor and propargyl alcohol is a critical step in the synthesis of 2-propynyl beta-D-glucopyranoside. Both chemical and enzymatic methods have been employed to achieve this transformation with high stereoselectivity.
Chemical Glycosidation Approaches
Chemical methods for glycosylation offer versatility and are widely used for the synthesis of glycosides. These approaches often rely on the activation of a suitable glycosyl donor in the presence of an alcohol acceptor.
β-D-Glucose pentaacetate is a commonly used, stable, and readily available glycosyl donor for the synthesis of β-glucosides. The acetyl groups at the C-2 position play a crucial role in directing the stereochemical outcome of the glycosylation reaction through neighboring group participation. When a 1,2-trans-sugar per-O-acetate is dissolved in a solvent like dichloromethane (B109758), the acetyl group at C-2 can form a cyclic oxocarbenium ion intermediate. researchgate.net This intermediate is then attacked by the alcohol acceptor, in this case, propargyl alcohol, from the opposite face, leading to the stereoselective formation of the 1,2-trans-glycoside, which is the β-anomer.
The use of peracetylated sugars as glycosyl donors is a well-established method, though reaction efficiencies can sometimes be moderate. nih.gov However, their accessibility and stability make them attractive starting materials for the synthesis of compounds like this compound.
Lewis acids are essential for activating the anomeric center of the acetylated glucose donor, facilitating the departure of the anomeric acetate (B1210297) and the subsequent attack by the alcohol.
Boron Trifluoride Etherate (BF₃·Et₂O):
Tin(IV) Chloride (SnCl₄):
SnCl₄ is another powerful Lewis acid used in glycosylation reactions. researchgate.net It has been successfully employed in the glycosylation of β-peracetylated glucose with various fatty alkanols, a reaction principle that is directly applicable to the synthesis of this compound. researchgate.net The reaction mechanism is believed to involve the formation of a 1,2-alkyl orthoacetate intermediate, which then rearranges in the presence of the SnCl₄ catalyst to yield the final glycoside. researchgate.net This method has been shown to produce both α- and β-anomers, with the product distribution being influenced by the reaction conditions. researchgate.net
The table below summarizes typical conditions and outcomes for Lewis acid-catalyzed glycosylation of acetylated glucose.
| Lewis Acid | Glycosyl Donor | Acceptor | Solvent | Typical Conditions | Outcome |
| BF₃·Et₂O | β-D-Glucose pentaacetate | Propargyl Alcohol | Dichloromethane | 0 °C to room temperature | Formation of 2-propynyl tetra-O-acetyl-β-D-glucopyranoside. Yields can be significantly increased with a reacetylation step. nih.gov |
| SnCl₄ | β-D-Glucose pentaacetate | Fatty Alkanols | Dichloromethane | Not specified | Formation of the corresponding alkyl tetra-O-acetyl-β- and α-D-glucopyranosides. researchgate.net |
Enzymatic Glycosylation Strategies (General Principles applicable to beta-D-glucopyranosides)
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the formation of glycosidic bonds. nih.govnih.govresearchgate.net β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glucosidic linkages but can also be used in reverse (thermodynamically controlled synthesis) or in transglycosylation reactions (kinetically controlled synthesis) to form new β-glucosides. nih.govcore.ac.uk
In a typical enzymatic synthesis of an alkyl β-D-glucopyranoside, D-glucose and the corresponding alcohol (in this case, propargyl alcohol) are incubated with a β-glucosidase in a suitable buffer system. core.ac.uk The enzyme facilitates the condensation of glucose and the alcohol, leading to the formation of the desired β-glucoside with high stereoselectivity. researchgate.netcore.ac.uk This approach avoids the need for protecting groups and often proceeds under mild reaction conditions. core.ac.uk
Key principles of enzymatic glycosylation include:
High Selectivity: Enzymes typically provide excellent regio- and stereoselectivity, yielding predominantly the β-anomer. core.ac.uk
Mild Reaction Conditions: Enzymatic reactions are usually conducted in aqueous media at or near neutral pH and moderate temperatures. core.ac.uk
Environmentally Benign: This method avoids the use of hazardous reagents and solvents often employed in chemical synthesis. core.ac.uk
While the direct enzymatic synthesis of this compound may not be extensively documented, the general principles of using β-glucosidases for the synthesis of alkyl β-D-glucopyranosides are well-established and applicable. nih.govresearchgate.netcore.ac.uk
Selective Protection and Deprotection Strategies
The hydroxyl groups of carbohydrates are of similar reactivity, making selective manipulation a significant challenge in carbohydrate synthesis. Protection and deprotection strategies are therefore fundamental to achieving the desired transformations.
Implementation of Acetylation for Hydroxyl Group Protection in Synthetic Intermediates
Acetylation is a common and effective method for protecting the hydroxyl groups of glucose during the synthesis of glycosides. nih.govhighfine.com The resulting acetyl esters are stable to a wide range of reaction conditions used in subsequent synthetic steps.
In the context of synthesizing this compound, the starting material, D-glucose, is typically peracetylated to give β-D-glucose pentaacetate. This is often achieved by reacting D-glucose with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or sodium acetate. highfine.com The acetyl groups serve two primary purposes:
Protection: They mask the hydroxyl groups at positions C-2, C-3, C-4, and C-6, preventing them from reacting during the glycosylation step.
Stereodirection: As mentioned previously, the acetyl group at C-2 directs the incoming propargyl alcohol to the β-face of the anomeric carbon, ensuring the formation of the desired β-glycoside. researchgate.net
Following the glycosylation reaction, the resulting 2-propynyl tetra-O-acetyl-β-D-glucopyranoside can be deprotected to yield the final product, this compound. This is typically achieved by transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), which selectively removes the acetyl groups under mild, basic conditions, leaving the propargyl glycoside intact.
The table below outlines common reagents and conditions for the acetylation and deacetylation of glucopyranosides.
| Process | Reagent | Catalyst/Base | Solvent | Typical Conditions |
| Acetylation | Acetic Anhydride | Pyridine or Sodium Acetate | - | Room temperature to elevated temperatures |
| Deacetylation | - | Sodium Methoxide | Methanol | Room temperature |
Deacetylation Protocols for Accessing Deprotected this compound
The removal of the acetyl protecting groups from 2-propynyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a critical step to afford the final, deprotected this compound. The most common and efficient method for this transformation is the Zemplén deacetylation, a base-catalyzed transesterification reaction.
The standard Zemplén deacetylation procedure involves the treatment of the acetylated glucopyranoside with a catalytic amount of sodium methoxide in anhydrous methanol at room temperature. rsc.orgnih.gov The reaction is typically stirred for a short period, often around 30 minutes, until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. rsc.org
Upon completion of the reaction, the basic solution is neutralized. A common method for neutralization is the addition of an acidic ion-exchange resin, such as Amberlite IR-120 (H⁺ form), until the pH of the solution becomes neutral. rsc.orgnih.gov The resin is then removed by filtration, and the methanolic solution containing the deprotected glucopyranoside is concentrated under reduced pressure. The final product is typically obtained as a white solid after freeze-drying. rsc.org While anhydrous methanol is often specified, the reaction can also proceed in reagent-grade methanol, although slightly more sodium methoxide may be required to compensate for any water present. reddit.com
The Zemplén deacetylation is widely favored due to its mild reaction conditions and generally high yields, which are often quantitative or near-quantitative. rsc.org
Table 1: Representative Protocol for Zemplén Deacetylation of 2-Propynyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Dissolution | The acetylated starting material is dissolved in anhydrous methanol. | To create a homogeneous reaction mixture. |
| 2 | Reaction | A catalytic amount of sodium methoxide (as a solution in methanol) is added to the mixture. The reaction is stirred at room temperature. | To initiate the base-catalyzed removal of acetyl groups. |
| 3 | Monitoring | The progress of the reaction is monitored by thin-layer chromatography (TLC). | To determine the point of complete conversion of the starting material. |
| 4 | Neutralization | An acidic ion-exchange resin (e.g., Amberlite IR-120, H⁺ form) is added until the pH of the solution is neutral. | To quench the reaction and remove sodium ions. |
| 5 | Filtration | The ion-exchange resin is removed by filtration. | To separate the solid resin from the solution containing the product. |
| 6 | Concentration | The filtrate is concentrated under reduced pressure. | To remove the methanol solvent. |
| 7 | Isolation | The resulting residue is often freeze-dried. | To isolate the final deprotected product as a solid. |
Chemical Transformations and Derivatization of 2 Propynyl Beta D Glucopyranoside
Click Chemistry Applications: The Alkyne-Azide Cycloaddition (AAC) Platform
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring is a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.org This platform is prized for its high efficiency, selectivity, and biocompatibility. organic-chemistry.orgresearchgate.net 2-Propynyl beta-D-glucopyranoside is an ideal substrate for these reactions, allowing for its conjugation to a variety of azide-functionalized molecules.
The premier example of a click reaction is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). wikipedia.org This reaction unites terminal alkynes, such as the propargyl group on this compound, with organic azides to yield exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgwikipedia.orgacs.org The reaction proceeds under mild conditions, often in aqueous solutions, and exhibits remarkable functional group tolerance. organic-chemistry.orgnih.gov
The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide partner. wikipedia.orgacs.org This catalytic cycle results in a significant rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal reaction, which often produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. organic-chemistry.orgwikipedia.org The CuAAC reaction has been used to synthesize a wide array of glycoconjugates, including peptidotriazoles and molecules for drug discovery. nih.govnih.govnih.gov By reacting this compound with an azide-functionalized molecule (R-N₃), a stable 1,4-linked triazole glycoconjugate is formed.
Table 1: Representative CuAAC Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product | Regioselectivity |
| This compound | Azide-functionalized molecule (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(Glucopyranosyl-oxymethyl)-4-(R)-1,2,3-triazole | 1,4-disubstituted |
While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can limit its application in living systems. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) overcomes this limitation by employing a strained cyclooctyne (B158145) in place of a terminal alkyne. nih.govrsc.org The reaction proceeds rapidly under physiological conditions without the need for a metal catalyst. nih.govnih.gov
In this context, an azide-modified this compound derivative would react with a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or bicyclononyne (BCN), to form the triazole linkage. nih.gov This bioorthogonal reaction is instrumental for the selective modification of biomolecules in vitro and on the surface of living cells, with applications in fluorescent imaging and proteomics. nih.govnih.gov The reaction's utility has been demonstrated in labeling glycans on melanoma cells and modifying virus capsid proteins. nih.gov
Table 2: Comparison of CuAAC and SPAAC for Glycoconjugation
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Partner | Terminal alkyne (e.g., this compound) | Strained cyclooctyne |
| Catalyst | Required (Copper I) | Not required |
| Biocompatibility | Limited by copper toxicity | High, suitable for living systems |
| Kinetics | Very fast with catalyst | Fast due to ring strain |
| Primary Use | Organic synthesis, material science, bioconjugation | Bioorthogonal chemistry, live-cell imaging |
The 1,2,3-triazole ring formed via AAC is more than just a linker; it is a robust and stable structural unit. nih.gov The triazole is chemically inert to a wide range of conditions, including a pH range of 4 to 12, and is resistant to hydrolysis and enzymatic degradation. nih.govnih.gov This stability makes it an ideal linkage for creating durable glycoconjugates.
Structurally, the 1,4-disubstituted triazole produced by CuAAC is a planar, rigid system that can act as a bioisostere of the trans-amide bond found in peptides. nih.gov This mimicry is significant in the design of peptidomimetics and other biologically active molecules. The formation reaction is typically high-yielding, and the stability of the product often allows for simple isolation and purification by filtration or extraction without the need for chromatography. organic-chemistry.org
Alternative Alkyne Reactivity Profiles
Beyond cycloadditions, the terminal alkyne of this compound can participate in a variety of other carbon-carbon bond-forming reactions, primarily through transition metal catalysis.
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgbeilstein-journals.org This reaction provides a direct method for conjugating this compound to aromatic systems, such as fluorescent probes. mdpi.com
The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org By coupling this compound with a halogenated fluorophore (e.g., bromo- or iodo-coumarin), a fluorescently labeled glycoconjugate can be synthesized in high yield. mdpi.com This strategy is valuable for creating probes to study carbohydrate-protein interactions and for cellular imaging applications.
The terminal alkyne of this compound can undergo cyclotrimerization, a type of olefin metathesis reaction, to form substituted benzene (B151609) rings. This reaction is effectively catalyzed by ruthenium-based catalysts, such as Grubbs' catalyst. nih.gov When 2-propynyl glycosides are treated with Grubbs' catalyst, they can trimerize to form a mixture of 1,2,4- and 1,3,5-trisubstituted benzene derivatives. nih.gov
This transformation is a powerful method for constructing multivalent scaffolds. nih.gov The resulting benzene core presents three carbohydrate units in a defined spatial arrangement, creating a "glycocluster." Such multivalent structures are crucial for studying and mimicking the multivalent interactions that govern biological recognition events at the cell surface. nih.gov
Investigation of Stability and Degradation Pathways
The stability of glycosidic bonds under acidic conditions is a critical factor in various applications, from industrial processes to understanding the behavior of these compounds in biological systems. The acid-catalyzed hydrolysis of glycosides is a well-studied reaction, generally proceeding through a mechanism involving the protonation of the glycosidic oxygen, followed by the departure of the aglycone to form a cyclic oxocarbenium ion intermediate. This intermediate is subsequently attacked by water to yield the free sugar and the aglycone. The rate of this hydrolysis is influenced by several factors, including the structure of the aglycone, the stereochemistry of the anomeric center, temperature, and the pH of the medium.
Studies on Acid-Catalyzed Hydrolysis of Propargylic Glycosides
The acid-catalyzed hydrolysis of this compound involves the cleavage of the glycosidic bond connecting the propargyl group to the glucose moiety. While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the general principles of glycoside hydrolysis and studies on related compounds provide insight into its expected behavior.
The reaction is initiated by the protonation of the exocyclic glycosidic oxygen atom by an acid catalyst. This protonation makes the propargyl alcohol a better leaving group. Subsequently, the C1-O bond cleaves, leading to the formation of a resonance-stabilized glucopyranosyl oxocarbenium ion and propargyl alcohol. The final step involves the nucleophilic attack of a water molecule on the anomeric carbon of the oxocarbenium ion, resulting in the formation of β-D-glucose and the regeneration of the acid catalyst.
The stability of the propargyl group itself under acidic conditions is also a consideration. Studies on propargyl alcohol have shown that in the presence of strong acids like hydrochloric acid, it can undergo further reactions. These include the electrophilic addition of the acid and water to the alkyne functionality. This can lead to the formation of various degradation products, such as 1-hydroxypropan-2-one and chlorinated propanols, depending on the specific acid used. Polymerization of the propargyl alcohol or its degradation intermediates can also occur under these conditions.
The rate of hydrolysis of alkyl β-D-glucopyranosides is influenced by the nature of the alkyl group. Generally, electron-withdrawing substituents on the aglycone can have a complex effect on the hydrolysis rate. They can decrease the basicity of the glycosidic oxygen, thus disfavoring protonation, but they can also stabilize the transition state for the cleavage of the C-O bond. In the case of this compound, the triple bond in the propargyl group may exert a modest electron-withdrawing effect.
While detailed quantitative data for this compound is not readily found, the table below presents hypothetical data based on the expected behavior of glycosides under acidic hydrolysis to illustrate the kind of information that would be obtained from such studies. The rate constant (k) would be expected to increase with increasing temperature and decreasing pH (increasing acid concentration).
| Temperature (°C) | pH | Rate Constant (k, s-1) |
|---|---|---|
| 50 | 2.0 | Data Not Available |
| 50 | 3.0 | Data Not Available |
| 70 | 2.0 | Data Not Available |
| 70 | 3.0 | Data Not Available |
Applications in Advanced Glycoconjugate Synthesis and Chemical Biology Research
Construction of Multivalent Neoglycoconjugates and Glycomimetics
The synthesis of multivalent neoglycoconjugates, which are molecules presenting multiple carbohydrate ligands, is a key strategy for enhancing the avidity of carbohydrate-protein interactions. rsc.org 2-Propynyl beta-D-glucopyranoside is frequently employed as a starting material for creating these complex architectures.
Rational Design Principles for Modulating Multivalent Interactions
The design of multivalent glycoconjugates is guided by several principles aimed at optimizing their binding affinity and specificity for target lectins. rsc.org These principles include:
Chelation: This involves the simultaneous binding of multiple ligands on a single scaffold to multiple binding sites on a target protein, leading to a significant increase in binding strength.
Receptor Clustering: Multivalent ligands can induce the clustering of receptors on the cell surface, which can trigger downstream signaling pathways. nih.gov
Statistical Rebinding: This phenomenon occurs when a high local concentration of ligands on a multivalent scaffold increases the probability of rebinding to the same or adjacent receptors after dissociation, effectively increasing the apparent affinity. researchgate.netnih.gov
Synthesis and Structural Diversity of Glycoclusters and Glycodendrimers
The terminal alkyne of this compound is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment of the glucose moiety to a wide variety of scaffolds. This has led to the synthesis of a diverse range of glycoclusters and glycodendrimers. nih.govnih.gov
Glycoclusters: These are relatively simple multivalent structures where a few carbohydrate units are attached to a central core. nih.gov Scaffolds can range from simple organic molecules to more complex structures like calixarenes and cyclodextrins. nih.gov For instance, a trivalent glycocluster can be synthesized by reacting this compound with a tri-azido functionalized core.
Glycodendrimers: These are more complex, highly branched, tree-like macromolecules with a precise number of carbohydrate units displayed on their periphery. nih.gov Their well-defined structure and high valency make them potent inhibitors of lectin-mediated processes. nih.govresearchgate.net The synthesis of glycodendrimers often involves a generational approach, where layers of branching units are added to a central core, followed by the attachment of the carbohydrate ligands.
Functionalization for Targeted Biological Probes and Ligands
The ability to functionalize this compound allows for the creation of tailored probes and ligands for studying and targeting specific biological processes.
Development of Ligands for Lectin Binding Studies
Lectins are proteins that specifically recognize and bind to carbohydrates. They play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen infection. Multivalent glycoconjugates derived from this compound are powerful tools for studying these interactions. rsc.orgrsc.org
Concanavalin A: This lectin, found in jack beans, has a well-characterized binding preference for mannose and glucose residues. Glycoclusters and glycodendrimers displaying glucose are often used to study the principles of multivalent binding with Concanavalin A.
Galectins: This family of lectins plays important roles in inflammation and cancer. nih.gov While their primary specificity is for galactose-containing glycans, the design of multivalent ligands can influence their binding to other sugars.
Selectins: These lectins are involved in the adhesion of leukocytes to endothelial cells during inflammation. nih.gov Synthetic glycoconjugates can be designed to mimic the natural ligands of selectins and inhibit these interactions.
The affinity of these synthetic ligands for lectins can be quantitatively assessed using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Preparation of Substrates and Inhibitors for Glycosyltransferases and Glycosidases
Glycosyltransferases and glycosidases are enzymes responsible for the synthesis and breakdown of carbohydrates, respectively. Dysregulation of these enzymes is associated with various diseases.
Glycosyltransferase and Glycosidase Inhibitors: Modified glucose derivatives can act as inhibitors of these enzymes. For example, C-glycosyl compounds, which are more resistant to enzymatic hydrolysis than their O-glycosyl counterparts, can be synthesized using precursors like this compound. nih.gov These inhibitors are valuable tools for studying enzyme function and as potential therapeutic agents. nih.govnih.gov For instance, some 2-C-(β-D-glucopyranosyl)-pyrimidine derivatives have shown moderate inhibitory activity against bovine liver β-galactosidase. nih.gov
Utility in Antitumor Vaccine Research and Development
Tumor-associated carbohydrate antigens (TACAs) are specific carbohydrate structures that are overexpressed on the surface of cancer cells. These antigens are attractive targets for the development of anticancer vaccines. nih.govnih.gov
Design of Pharmaceutical Lead Candidates (e.g., Anti-HIV Agents, Mannosyltransferase Inhibitors)
The versatility of 2-propynyl β-D-glucopyranoside is highlighted in its application as a scaffold for creating diverse libraries of compounds for biological screening. The propargyl group serves as a chemical handle for attaching various functional groups, enabling the synthesis of potential drug candidates with tailored properties.
An example of its utility is in the development of multivalent carbohydrate structures designed to interfere with pathogenic processes. For instance, glycoclusters with high densities of glucose units can be synthesized to target specific carbohydrate-binding proteins (lectins) on the surface of pathogens or cells. This approach is being explored for the development of inhibitors for viral entry and bacterial adhesion.
While direct synthesis of anti-HIV agents or mannosyltransferase inhibitors from 2-propynyl β-D-glucopyranoside is a subject of ongoing research, its role as a precursor is well-established. The core structure allows for the systematic modification and introduction of pharmacophores to optimize binding affinity and biological activity. Below is a table illustrating the potential diversification of the 2-propynyl β-D-glucopyranoside core for generating lead candidates.
Table 1: Potential Modifications of 2-Propynyl β-D-glucopyranoside for Pharmaceutical Lead Discovery
| Modification Site | Potential Reaction | Resulting Structure/Function | Therapeutic Target Example |
| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-linked glycoconjugates | Viral lectins, bacterial toxins |
| Hydroxyl Groups | Acylation/Alkylation | Modified solubility and bioavailability | Enzyme inhibitors |
| Anomeric Position | Glycosylation | Oligosaccharide mimetics | Cell-cell recognition modulators |
Integration into Advanced Materials and Nanomedicine Research
The same chemical reactivity that makes 2-propynyl β-D-glucopyranoside a useful tool in medicinal chemistry also underpins its integration into materials science and nanomedicine. The ability to graft this carbohydrate onto polymers and nanoparticles opens up avenues for creating biocompatible materials with advanced functionalities.
Polymer-Glycoconjugate Synthesis for Controlled Architectures
The synthesis of well-defined glycopolymers with controlled architectures is a significant area of research. By employing modern controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in conjunction with "click" chemistry, researchers can create polymers with precise molecular weights, compositions, and topologies.
2-Propynyl β-D-glucopyranoside can be incorporated into these polymers in two main ways:
Grafting-to: A pre-synthesized polymer with azide (B81097) functionalities can be reacted with 2-propynyl β-D-glucopyranoside via CuAAC to create a glycopolymer with carbohydrate units grafted onto the polymer backbone.
Grafting-from: A monomer containing the propargyl glucoside can be polymerized to form the glycopolymer directly.
These methods allow for the creation of various polymer architectures, including linear, branched, star-shaped, and brush-like glycopolymers. The resulting materials have potential applications in areas such as biocompatible coatings, hydrogels for tissue engineering, and responsive materials that change properties in response to specific stimuli.
General Applications in Drug Delivery Systems and Diagnostics
In the realm of nanomedicine, 2-propynyl β-D-glucopyranoside is used to modify the surface of nanoparticles, such as liposomes, micelles, and quantum dots, to create targeted drug delivery systems and diagnostic tools. The glucose moiety can act as a targeting ligand for cells that overexpress glucose transporters (GLUTs), such as many cancer cells.
By conjugating 2-propynyl β-D-glucopyranoside to the surface of drug-loaded nanoparticles, a targeted delivery system can be achieved. This approach aims to increase the concentration of the therapeutic agent at the desired site, thereby enhancing efficacy and reducing off-target side effects.
For diagnostic purposes, nanoparticles functionalized with this glucoside can be used for imaging. For example, quantum dots or magnetic nanoparticles can be coated with 2-propynyl β-D-glucopyranoside to facilitate their uptake by specific cells, allowing for their visualization through fluorescence imaging or magnetic resonance imaging (MRI), respectively.
Table 2: Applications of 2-Propynyl β-D-glucopyranoside in Nanomedicine
| Application Area | Nanoparticle Type | Role of 2-Propynyl β-D-glucopyranoside | Mechanism/Target |
| Targeted Drug Delivery | Liposomes, Polymeric Micelles | Surface functionalization with glucose | Targeting GLUT-overexpressing cancer cells |
| Medical Imaging | Quantum Dots, Gold Nanoparticles | Glycan coating for biocompatibility and targeting | Enhanced cellular uptake for bioimaging |
| Biosensing | Gold Nanoparticles | Creating a biocompatible and specific recognition surface | Detection of protein-carbohydrate interactions |
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Propynyl beta-D-glucopyranoside. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the glucopyranose ring and the propargyl group. The anomeric proton (H-1) of the β-glucoside typically appears as a doublet at approximately 4.5-5.0 ppm, with a coupling constant (J) of around 7-8 Hz, confirming the β-configuration. The remaining protons of the glucose ring resonate between 3.2 and 3.9 ppm. The propargyl group exhibits a characteristic acetylenic proton signal around 2.5 ppm (a triplet) and methylene (B1212753) protons adjacent to the glycosidic oxygen at approximately 4.3 ppm (a doublet).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The anomeric carbon (C-1) is typically observed around 102-104 ppm. The other carbons of the glucopyranose ring (C-2, C-3, C-4, C-5, and C-6) resonate in the range of 60-80 ppm. The propargyl group carbons show distinct signals, with the terminal alkyne carbon appearing around 75 ppm, the internal alkyne carbon around 80 ppm, and the methylene carbon adjacent to the oxygen at approximately 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and spectral databases.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~4.8 (d, J ≈ 7.5 Hz) | - |
| H-2 | ~3.3 | - |
| H-3 | ~3.4 | - |
| H-4 | ~3.4 | - |
| H-5 | ~3.5 | - |
| H-6a, H-6b | ~3.7, ~3.9 | - |
| Propargyl CH₂ | ~4.3 (d) | - |
| Propargyl CH | ~2.5 (t) | - |
| C-1 | - | ~103 |
| C-2 | - | ~74 |
| C-3 | - | ~77 |
| C-4 | - | ~70 |
| C-5 | - | ~77 |
| C-6 | - | ~61 |
| Propargyl CH₂ | - | ~58 |
| Propargyl C≡ | - | ~79 |
| Propargyl ≡CH | - | ~75 |
Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key characteristic peaks in the FTIR spectrum include a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups on the glucose ring. The C-H stretching vibrations of the alkyl and alkynyl groups are observed around 2850-3000 cm⁻¹ and a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H bond. The C≡C stretching vibration of the alkyne appears as a weak but sharp band around 2100-2150 cm⁻¹. The C-O stretching vibrations of the glycosidic bond and the alcohol groups are prominent in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |
| ≡C-H (alkyne) | Stretching | ~3300 (sharp) |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C≡C (alkyne) | Stretching | 2150 - 2100 (weak, sharp) |
| C-O (glycoside, alcohol) | Stretching | 1200 - 1000 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule.
The positive ion mode ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₉H₁₄O₆, the exact mass of the neutral molecule is 218.0790 g/mol .
Tandem mass spectrometry (MS/MS) analysis provides valuable structural information by inducing fragmentation of the parent ion. The fragmentation of glycosides typically involves the cleavage of the glycosidic bond. For this compound, a characteristic fragmentation would be the loss of the propargyl group or the entire glucose moiety. researchgate.net The fragmentation pattern helps to confirm the identity of both the sugar and the aglycone parts of the molecule.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 219.0863 | Protonated molecule |
| [M+Na]⁺ | 241.0682 | Sodium adduct |
| [M-C₃H₃]⁺ | 179.0556 | Loss of the propynyl (B12738560) group |
| [C₆H₁₁O₅]⁺ | 163.0606 | Glucosyl cation from glycosidic bond cleavage |
Chromatographic Techniques for Purification and Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the compound. sigmaaldrich.com A suitable solvent system, typically a mixture of a polar solvent like methanol (B129727) or ethyl acetate (B1210297) and a less polar solvent like dichloromethane (B109758) or hexane, is used to achieve good separation. The compound is visualized on the TLC plate using a stain, such as a ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate (B83412) solution, which reacts with the hydroxyl groups of the glucose moiety.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for the final purification and for obtaining a quantitative measure of the purity of this compound. Reversed-phase HPLC, using a C18 column, is a common method. The mobile phase typically consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. The compound is detected using a UV detector (if it contains a chromophore) or a refractive index (RI) detector. The retention time and the peak purity analysis from the HPLC chromatogram provide a reliable assessment of the compound's purity. researchgate.net
Table 4: Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| TLC | Silica gel 60 F₂₅₄ | Dichloromethane/Methanol (e.g., 9:1 v/v) | Potassium permanganate or Ceric ammonium molybdate stain |
| HPLC | Reversed-phase C18 | Water/Acetonitrile gradient | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
Future Research Directions and Outlook for 2 Propynyl Beta D Glucopyranoside
Exploration of Novel Glycoconjugate Architectures with Enhanced Biological Activities
The propargyl group of 2-Propynyl beta-D-glucopyranoside serves as a linchpin for the assembly of diverse and complex glycoconjugate architectures with the potential for enhanced biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, enables the facile linkage of this glucose-based unit to a wide array of molecules, including peptides, lipids, polymers, and other carbohydrates, that have been functionalized with an azide (B81097) group. numberanalytics.comrsc.org This modular approach is instrumental in the development of next-generation bioactive molecules.
Future research will likely focus on the construction of multivalent and dendritic glycoconjugates. By attaching multiple this compound units to a central scaffold, researchers can create glycoclusters and glycodendrimers that mimic the multivalent presentation of carbohydrates on cell surfaces. This multivalency is known to significantly enhance binding affinity to carbohydrate-binding proteins (lectins), which are involved in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen binding. nih.gov The exploration of these branched architectures could lead to potent inhibitors of lectin-mediated processes, with potential applications in anti-infective and anti-inflammatory therapies.
Furthermore, the synthesis of neoglycoproteins and glycopeptides using this compound as a precursor is a promising avenue. These synthetic constructs, where the carbohydrate is attached to a protein or peptide backbone, are invaluable tools for studying the effects of glycosylation on protein structure, function, and immunogenicity. nih.gov For instance, glycoconjugates of certain bacterial capsular polysaccharides synthesized using propargyl glycosides are being investigated as components of novel vaccines. acs.org The ability to precisely control the site and structure of the attached glycan allows for the systematic investigation of structure-activity relationships, paving the way for the design of more effective therapeutics and vaccines. mdpi.com
Development of High-Throughput Synthesis and Screening Methodologies for Compound Libraries
The efficiency and orthogonality of the click reaction make this compound an ideal building block for the creation of large and diverse glycoconjugate libraries. The development of high-throughput synthesis (HTS) and screening methodologies is crucial for rapidly identifying lead compounds with desired biological activities from these libraries.
Automated glycan assembly (AGA) is a key technology that can be adapted for the high-throughput synthesis of oligosaccharide and glycoconjugate libraries. mdpi.comfrontiersin.org By employing automated synthesizers, complex glycans can be assembled in a stepwise and controlled manner. acs.orgnih.gov The incorporation of this compound into these automated protocols would allow for the rapid generation of a multitude of "clickable" glycan structures, which can then be readily conjugated to a diverse set of azide-functionalized molecules to create extensive libraries.
Once these libraries are synthesized, high-throughput screening assays are essential for their evaluation. A variety of screening platforms can be utilized depending on the therapeutic target. For example, glycan arrays, where different glycoconjugates are immobilized on a solid surface, can be used to screen for binding to specific lectins or antibodies. researchgate.netnih.gov Enzyme-linked lectin assays (ELLA) provide another method for assessing interactions with carbohydrate-binding proteins in a microplate format. nih.gov For screening potential enzyme inhibitors, such as glycosidase inhibitors, continuous colorimetric or fluorometric assays are well-suited for a high-throughput format. acs.orgacs.orgnih.govscholaris.ca The combination of automated synthesis and rapid screening will undoubtedly accelerate the discovery of novel glycoconjugate-based drugs and diagnostic agents.
Innovation in Environmentally Benign and Sustainable Synthetic Routes
A significant future direction in the chemistry of this compound is the development of environmentally benign and sustainable synthetic routes. Traditional carbohydrate synthesis often involves multiple protection and deprotection steps, the use of toxic reagents, and the generation of significant chemical waste. Adhering to the principles of green chemistry will be essential for the large-scale and cost-effective production of this important building block and its derivatives. numberanalytics.comacs.org
One of the most promising approaches is the use of enzymatic and biocatalytic methods. mdpi.com Glycosyltransferases and glycosidases can be used to form glycosidic bonds with high regio- and stereoselectivity, often in aqueous media and under mild reaction conditions, thus avoiding the need for protecting groups. acs.orgmdpi.com The development of engineered enzymes or "glycosynthases" with tailored substrate specificities could enable the direct and efficient synthesis of this compound and its derivatives. mdpi.com Biocatalysis can also be employed to produce key building blocks for both chemical and enzymatic glycan synthesis in a more sustainable manner. acs.orgresearchgate.net
The exploration of green solvents, such as ionic liquids or supercritical fluids, is another important area of research. slideshare.net These solvents can offer advantages in terms of recyclability and reduced environmental impact compared to traditional volatile organic solvents. Furthermore, the development of catalytic methods that minimize waste and improve atom economy will be crucial. For example, using catalytic amounts of non-toxic metals for glycosylation reactions is preferable to stoichiometric and often toxic promoters. acs.org While the direct application of these green methodologies to the synthesis of this compound is still an emerging area, it represents a critical frontier for future research to ensure the long-term viability and environmental sustainability of glycoconjugate-based technologies. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
